

# Zolbetuximab in Advanced Gastric Cancer: A Comparative Meta-Analysis of Phase 3 Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST362   |           |
| Cat. No.:            | B611019 | Get Quote |

A new therapeutic avenue has emerged for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative advanced or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. Zolbetuximab, a first-in-class monoclonal antibody, has demonstrated significant improvements in survival outcomes when combined with chemotherapy in two pivotal phase 3 trials, SPOTLIGHT and GLOW. This guide provides a detailed comparison of the Zolbetuximab clinical trial data with an established standard-of-care immunotherapy regimen, nivolumab plus chemotherapy, for the first-line treatment of this patient population.

Zolbetuximab is a chimeric IgG1 monoclonal antibody that specifically targets and binds to CLDN18.2, a tight junction protein that is often exposed on the surface of gastric cancer cells. [1][2][3] This binding initiates a dual mechanism of action, triggering both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of tumor cells.[2][3][4][5]

## Efficacy and Safety: A Head-to-Head Look at the Data

The efficacy and safety of Zolbetuximab have been established in the global, randomized, double-blind, phase 3 SPOTLIGHT and GLOW trials. In the SPOTLIGHT trial, Zolbetuximab was evaluated in combination with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial assessed its use with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) compared to chemotherapy alone.[6][7][8]



For comparison, the CheckMate 649 trial established nivolumab, a PD-1 inhibitor, in combination with chemotherapy as a standard first-line treatment for advanced gastric, GEJ, and esophageal adenocarcinoma, regardless of PD-L1 expression.[1][9][10]

Below is a summary of the key efficacy and safety data from these pivotal trials.

Table 1: Comparison of Efficacy in Phase 3 Clinical Trials

| Trial                                           | Treatme<br>nt Arm                  | Control<br>Arm               | Median<br>PFS<br>(months) | PFS<br>Hazard<br>Ratio<br>(95% CI) | Median<br>OS<br>(months) | OS<br>Hazard<br>Ratio<br>(95% CI) | Objectiv e Respons e Rate (ORR) |
|-------------------------------------------------|------------------------------------|------------------------------|---------------------------|------------------------------------|--------------------------|-----------------------------------|---------------------------------|
| SPOTLI<br>GHT                                   | Zolbetuxi<br>mab +<br>mFOLFO<br>X6 | Placebo<br>+<br>mFOLFO<br>X6 | 10.61                     | 0.751<br>(0.598-<br>0.942)         | 18.23                    | 0.750<br>(0.601-<br>0.936)        | Similar<br>between<br>arms      |
| GLOW                                            | Zolbetuxi<br>mab +<br>CAPOX        | Placebo<br>+<br>CAPOX        | 8.21                      | 0.687<br>(0.544-<br>0.866)         | 14.39                    | 0.771<br>(0.615-<br>0.965)        | 54% vs.<br>42%                  |
| Pooled<br>Analysis<br>(SPOTLI<br>GHT &<br>GLOW) | Zolbetuxi<br>mab +<br>Chemo        | Placebo<br>+ Chemo           | 9.2                       | 0.71<br>(0.61-<br>0.83)            | 16.4                     | 0.77<br>(0.67-<br>0.89)           | Not<br>Reported                 |
| CheckMa<br>te 649<br>(PD-L1<br>CPS ≥5)          | Nivoluma<br>b +<br>Chemo           | Chemo<br>Alone               | 7.7                       | 0.68<br>(0.56-<br>0.81)            | 14.4                     | 0.71<br>(0.59-<br>0.86)           | 60% vs.<br>45%                  |
| CheckMa<br>te 649<br>(All<br>Randomi<br>zed)    | Nivoluma<br>b +<br>Chemo           | Chemo<br>Alone               | 7.7                       | 0.79<br>(0.68-<br>0.92)            | 13.8                     | 0.80<br>(0.71-<br>0.90)           | 57% vs.<br>46%                  |



A pooled analysis of the SPOTLIGHT and GLOW trials showed a median PFS of 9.2 months in the zolbetuximab plus chemotherapy group versus 8.2 months in the chemotherapy alone group, with a hazard ratio of 0.71.[10] The median OS was 16.4 months for the zolbetuximab combination compared to 13.7 months for chemotherapy alone, with a hazard ratio of 0.77.[10] [11]

**Table 2: Overview of Common Treatment-Emergent** 

**Adverse Events (TEAEs)** 

| Adverse Event      | Zolbetuximab +<br>Chemo (Pooled<br>SPOTLIGHT/GLOW) | Placebo + Chemo<br>(Pooled<br>SPOTLIGHT/GLOW) | Nivolumab + Chemo<br>(CheckMate 649) |
|--------------------|----------------------------------------------------|-----------------------------------------------|--------------------------------------|
| Nausea             | 76%                                                | 56.2%                                         | 50% (Grade 3-4: 4%)                  |
| Vomiting           | 66.8%                                              | 34.2%                                         | 33% (Grade 3-4: 4%)                  |
| Decreased Appetite | Not Reported                                       | Not Reported                                  | 39% (Grade 3-4: 3%)                  |
| Diarrhea           | Not Reported                                       | Not Reported                                  | 38% (Grade 3-4: 5%)                  |
| Stomatitis         | Not Reported                                       | Not Reported                                  | 27% (Grade 3-4: 3%)                  |
| Fatigue            | Not Reported                                       | Not Reported                                  | 35% (Grade 3-4: 4%)                  |

The most common TEAEs associated with Zolbetuximab were nausea and vomiting, which were generally manageable.[8][10] In the CheckMate 649 trial, the safety profile of nivolumab plus chemotherapy was consistent with the known profiles of the individual agents.

## Experimental Protocols Zolbetuximab Trials (SPOTLIGHT & GLOW)

- Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, and CLDN18.2-positive (defined as ≥75% of tumor cells with moderate-to-strong membranous staining) gastric or GEJ adenocarcinoma.[7][11]
- Study Design: Randomized, placebo-controlled, double-blind, multicenter phase 3 trials.[7]
   [11]



- Treatment Regimens:
  - SPOTLIGHT: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) or placebo, in combination with mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², fluorouracil 400 mg/m² bolus then 1200 mg/m²/day for 2 days) every 2 weeks.[7][11]
  - GLOW: Zolbetuximab (same dosing as SPOTLIGHT) or placebo, in combination with CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, oxaliplatin 130 mg/m² on day 1) every 3 weeks.[8]
- Primary Endpoints: Progression-free survival.[7][11]
- Key Secondary Endpoint: Overall survival.[7][11]

#### **Nivolumab Trial (CheckMate 649)**

- Patient Population: Patients with previously untreated, unresectable, advanced or metastatic, non-HER2-positive gastric, GEJ, or esophageal adenocarcinoma.
- Study Design: Randomized, open-label, multicenter phase 3 trial.[9]
- Treatment Regimens:
  - Nivolumab (360 mg every 3 weeks or 240 mg every 2 weeks) plus chemotherapy (investigator's choice of CAPOX or FOLFOX).[9]
  - Chemotherapy alone (CAPOX or FOLFOX).[9]
- Primary Endpoints: Overall survival and progression-free survival in patients with a PD-L1 combined positive score (CPS) of 5 or more.[9]

### **Visualizing the Mechanisms and Processes**

To better understand the underlying biology and clinical trial design, the following diagrams are provided.





Click to download full resolution via product page

 $\label{lem:caption:option} \textbf{Caption: Zolbetuximab's mechanism of action.}$ 





Click to download full resolution via product page

Caption: Phase 3 clinical trial workflow.

#### Conclusion

The addition of Zolbetuximab to standard chemotherapy regimens represents a significant advancement in the first-line treatment of patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ adenocarcinoma. The SPOTLIGHT and GLOW trials have consistently demonstrated a clinically meaningful improvement in both progression-free and overall survival. When compared to the established immunotherapy combination of nivolumab plus chemotherapy, Zolbetuximab offers a targeted therapeutic option for a biomarker-selected patient population. The distinct toxicity profiles, with Zolbetuximab primarily associated with gastrointestinal side effects, will be a key consideration in clinical practice. The emergence of



Zolbetuximab underscores the importance of biomarker testing in this disease to identify patients who are most likely to benefit from this novel targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Adding First-Line Nivolumab to Chemotherapy in Advanced Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma The ASCO Post [ascopost.com]
- 2. Ramucirumab plus paclitaxel versus placebo plus paclitaxel in patients with previously treated advanced gastric or gastro-oesophageal junction adenocarcinoma (RAINBOW): a double-blind, randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-Line Nivolumab Plus Chemotherapy for Advanced Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma: 3-Year Follow-Up of the Phase III CheckMate 649 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Pembrolizumab May Not Be Inferior to Chemotherapy in First-Line Advanced Gastric Cancer Patients | GI Oncology Now [gioncologynow.com]
- 6. Ramucirumab plus paclitaxel versus placebo plus paclitaxel in patients with previously treated advanced gastric or gastro-oesophageal junction adenocarcinoma (RAINBOW): a double-blind, randomised phase 3 trial. [themednet.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. A New Targeted Treatment Shows Promise for Select Patients with Stomach Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 9. First-line nivolumab plus chemotherapy versus chemotherapy alone for advanced gastric, gastro-oesophageal junction, and oesophageal adenocarcinoma (CheckMate 649): a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Zolbetuximab in Advanced Gastric Cancer: A Comparative Meta-Analysis of Phase 3 Trials]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b611019#meta-analysis-of-zolbetuximab-phase-3-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com